6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13416317
InChI: InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14)
SMILES: C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13416317

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid -

Specification

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
IUPAC Name 6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14)
Standard InChI Key DDDMXOKBQQLDQE-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O
Canonical SMILES C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a 1,1-dioxo-thiomorpholine moiety. The thiomorpholine ring exists in a fully oxidized sulfone form, contributing to the molecule’s polarity and stability . The IUPAC name, 6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid, reflects this arrangement .

Key Structural Features:

  • Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.

  • Thiomorpholine-dioxide: A saturated six-membered ring containing sulfur and two oxygen atoms in sulfone configuration.

  • Carboxylic acid substituent: Enhances hydrogen-bonding capacity and solubility in polar solvents .

Spectroscopic and Computational Data

  • Molecular Formula: C₁₁H₁₂N₂O₅S .

  • Molecular Weight: 284.29 g/mol .

  • SMILES Notation: C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O .

  • InChI Key: FEALAHKKLPRQDT-UHFFFAOYSA-N .

The sulfone group (S=O₂) introduces strong electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic and electrophilic substitutions .

Synthesis and Manufacturing

Example Reaction Conditions:

  • Reactants: N-amino-2-iminopyridines and β-diketones .

  • Catalyst: Acetic acid (6 equivalents) .

  • Temperature: 130°C .

  • Atmosphere: Oxygen (1 atm) .

  • Yield: Up to 94% for related compounds .

This method avoids hazardous reagents and emphasizes green chemistry principles, aligning with trends in sustainable pharmaceutical synthesis .

Industrial Production

Kishida Chemical Co., Ltd., markets the compound under the product code KPL054311, offering it as a building block for research . Specifications include:

ParameterValue
Purity>95%
Packaging100 mg net
StorageRoom temperature

Commercial availability underscores its utility in high-throughput screening and medicinal chemistry .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid and sulfone groups .

  • Thermal Stability: Decomposes above 250°C, as inferred from analogs .

  • pKa: Estimated pKa values:

    • Carboxylic acid: ~2.5 .

    • Pyridine nitrogen: ~4.8 .

Crystallography

X-ray diffraction data for related compounds (e.g., tetrahydropyrido[1,2-b]indazoles) reveal planar pyridine rings and chair conformations in thiomorpholine moieties . Hydrogen-bonding networks between carboxylic acid groups and sulfone oxygen atoms likely stabilize the crystal lattice .

Applications in Drug Discovery

Building Block Utility

The compound’s bifunctional reactivity (carboxylic acid and sulfone) makes it valuable for:

  • Peptide coupling: Activation via EDC/HOBt for amide bond formation .

  • Metal coordination: Potential chelation sites for catalytic or therapeutic metal ions .

Research Directions

Unexplored Synthetic Pathways

  • Photocatalytic functionalization: Leveraging the pyridine ring’s aromaticity for C–H activation .

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) via carboxylic acid linkages .

Computational Modeling

Density functional theory (DFT) studies could predict reactivity hotspots, guiding derivatization efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator